molecular formula C15H15N3O3S B2873027 1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 2361729-24-8

1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2873027
CAS No.: 2361729-24-8
M. Wt: 317.36
InChI Key: KIGMZZOJOOWUFE-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a chemical compound with a complex structure that includes both sulfonyl and benzotriazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves the reaction of 2-methoxy-5-methylphenyl sulfonyl chloride with 5-methylbenzotriazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzotriazole ring.

Scientific Research Applications

1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The benzotriazole ring can also participate in various interactions, enhancing the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole
  • 1-(2-Methoxy-5-methylphenyl)sulfonylbenzothiazole

Uniqueness

1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is unique due to the presence of both sulfonyl and benzotriazole groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-4-6-13-12(8-10)16-17-18(13)22(19,20)15-9-11(2)5-7-14(15)21-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGMZZOJOOWUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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